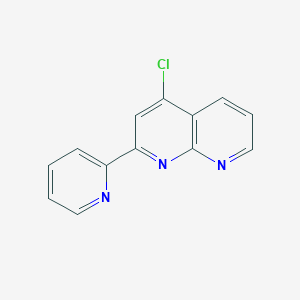

4-Chloro-2-pyridin-2-yl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8ClN3 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

4-chloro-2-pyridin-2-yl-1,8-naphthyridine |

InChI |

InChI=1S/C13H8ClN3/c14-10-8-12(11-5-1-2-6-15-11)17-13-9(10)4-3-7-16-13/h1-8H |

InChI Key |

YYTFFJWVLRBOMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Chloro 2 Pyridin 2 Yl 1,8 Naphthyridine and Its Derivatives

Strategies for the De Novo Construction of the 1,8-Naphthyridine (B1210474) Core

The foundational 1,8-naphthyridine scaffold can be assembled through several classic and modified cyclization reactions. These methods provide access to a range of substituted naphthyridines that can serve as precursors to the target compound.

The Friedländer condensation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. wikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgconnectjournals.com For the synthesis of the 1,8-naphthyridine core, 2-aminonicotinaldehyde is a common starting material. connectjournals.comnih.govrsc.org

The classical Friedländer synthesis often requires harsh conditions, such as strong acids or bases, and high temperatures. connectjournals.comnih.gov However, significant refinements have been developed to promote milder and more environmentally benign reaction conditions. These modifications include the use of various catalysts and alternative solvent systems. For instance, the reaction has been successfully carried out in water using metal-free ionic liquids like choline (B1196258) hydroxide (B78521) as a catalyst, offering a greener synthetic route with excellent yields. nih.govacs.org Other catalysts, such as CeCl₃·7H₂O under solvent-free grinding conditions, have also proven effective, allowing the reaction to proceed efficiently at room temperature. connectjournals.com The use of basic ionic liquids as both solvent and catalyst has also been explored, providing a reusable reaction medium. nih.govacs.org

The mechanism of the Friedländer condensation can proceed through two primary pathways. In the first, an aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene compound is the initial step, followed by cyclization and dehydration to form the quinoline (B57606) or naphthyridine ring. The second pathway involves the initial formation of a Schiff base between the amino group and the carbonyl of the active methylene compound, followed by an intramolecular aldol condensation and subsequent dehydration. wikipedia.org

Table 1: Comparison of Catalysts and Conditions for the Friedländer Synthesis of 1,8-Naphthyridines

| Catalyst | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| Choline hydroxide | Water | 50 °C | Green synthesis, metal-free, excellent yields. nih.govacs.org |

| CeCl₃·7H₂O | Solvent-free | Room Temp. | Mild conditions, high yields, operational simplicity. connectjournals.com |

| Basic Ionic Liquids | Ionic Liquid | 80 °C | Catalyst and solvent in one, reusable. nih.govacs.org |

| DABCO | Solvent-free (Microwave) | N/A | Rapid, solvent-free. |

| p-Toluenesulfonic acid | Solvent-free | N/A | Efficient, solvent-free. organic-chemistry.org |

Electrocyclization reactions, a class of pericyclic reactions, offer a powerful method for the formation of cyclic systems. These reactions are characterized by the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product with one fewer π-bond. libretexts.org The stereochemistry of the product is dictated by the Woodward-Hoffmann rules, depending on whether the reaction is thermally or photochemically induced and the number of π-electrons involved. libretexts.org

In the context of 1,8-naphthyridine synthesis, a suitably substituted and conjugated pyridine (B92270) derivative could undergo an intramolecular electrocyclization to form the second pyridine ring of the naphthyridine core. For instance, aza-analogs of hexatrienes can undergo a thermal 6π-electrocyclization to form a six-membered ring. This approach provides a high degree of stereocontrol and can be a key step in the synthesis of complex heterocyclic systems.

The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines and has been extended to the preparation of 1,8-naphthyridines. wikipedia.org The reaction proceeds by the condensation of an aniline or an aminopyridine with an alkoxymethylenemalonic ester. This is followed by a thermal cyclization and subsequent saponification and decarboxylation to yield the 4-hydroxy-1,8-naphthyridine core. wikipedia.orgresearchgate.net The initial condensation is followed by an intramolecular cyclization that occurs at high temperatures. ablelab.eu

The Pictet-Spengler reaction is another powerful tool for the synthesis of heterocyclic systems, particularly tetrahydroisoquinolines and β-carbolines. researchgate.netwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to close the ring. wikipedia.org While classically used for the synthesis of indole and isoquinoline alkaloids, modifications of this reaction can be envisioned for the construction of the 1,8-naphthyridine skeleton, likely starting from an appropriately substituted aminopyridine derivative. The reaction is typically acid-catalyzed, with common catalysts including trifluoroacetic acid and boron trifluoride etherate. researchgate.net

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org The reactive species, the Vilsmeier reagent, is typically a chloroiminium ion formed from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride. wikipedia.orgorganic-chemistry.orgnih.gov

This reaction can be adapted to achieve cyclization and concomitant halogenation, providing a direct route to halogenated naphthyridine precursors. For example, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide can lead to the formation of 2-chloro-3-formyl-1,8-naphthyridine. researchgate.net This intermediate is highly valuable as the chloro and formyl groups can be further functionalized to introduce a variety of substituents onto the 1,8-naphthyridine core.

Installation of the Pyridyl Moiety and Regioselective Coupling Strategies

Once the 1,8-naphthyridine core, particularly a halogenated derivative, is synthesized, the next critical step is the introduction of the pyridyl group at the 2-position. This is typically achieved through modern cross-coupling reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. nih.govorganic-chemistry.org This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a powerful tool in modern organic synthesis. For the synthesis of 2-pyridyl-1,8-naphthyridines, a 2-chloro- or 2-bromo-1,8-naphthyridine can be coupled with a pyridylboronic acid or ester. nih.govsemanticscholar.org The "2-pyridyl problem," which refers to the difficulty in coupling 2-pyridyl organoboranes due to side reactions like protodeboronation, has been addressed through the development of specialized ligands and reaction conditions. nih.govorganic-chemistry.org

Table 2: Key Features of Suzuki-Miyaura and Stille Couplings for Pyridyl Installation

| Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst System | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Pyridylboronic acid/ester | 2-Halo-1,8-naphthyridine | Palladium catalyst with phosphine (B1218219) or NHC ligands | High functional group tolerance, commercially available reagents, milder conditions. nih.govnih.gov |

| Stille | Pyridylstannane | 2-Halo-1,8-naphthyridine | Palladium catalyst | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern. nih.gov |

The Stille coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane and an organic halide or triflate. nih.gov Similar to the Suzuki-Miyaura coupling, a 2-pyridylstannane can be coupled with a 2-halo-1,8-naphthyridine to afford the desired product. While the Stille reaction is also very versatile, the toxicity and difficulty in removing organotin byproducts are significant drawbacks compared to the Suzuki-Miyaura coupling.

The regioselectivity of these coupling reactions is generally high, with the coupling occurring specifically at the carbon-halogen bond of the naphthyridine ring. The choice of catalyst, ligands, base, and solvent are crucial for achieving high yields and minimizing side reactions.

Stereochemical Control in Aryl-Heteroaryl Coupling

For an achiral target molecule such as 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine, the concept of stereochemical control is primarily concerned with regioselectivity —the precise control of the position at which the pyridyl and chloro substituents are introduced onto the 1,8-naphthyridine scaffold. The formation of the crucial carbon-carbon bond between the naphthyridine C2 position and the pyridine C2' position is a key challenge where regiochemical purity is paramount.

Classical cross-coupling reactions like the Suzuki or Stille couplings could theoretically be employed by coupling a dihalo-1,8-naphthyridine with a pyridyl-boronic acid or -stannane. However, achieving regioselectivity in such reactions is often difficult, leading to mixtures of isomers.

A more effective and regiochemically controlled approach is to construct the naphthyridine ring with the pyridyl group already in place. The Friedländer Annulation is a powerful method for this purpose. This reaction involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing a reactive α-methylene group. To synthesize the 2-(pyridin-2-yl)-1,8-naphthyridine core, 2-aminonicotinaldehyde is reacted with a ketone bearing the pyridin-2-yl moiety, namely 1-(pyridin-2-yl)ethan-1-one.

The mechanism of the Friedländer reaction inherently dictates the final regiochemistry. The aldehyde group of 2-aminonicotinaldehyde ultimately forms C4 of the naphthyridine ring, while the amino group becomes N1. The ketone's carbonyl carbon condenses with the amino group and the aromatic C3 position, while its α-methyl group condenses with the aldehyde. This ensures the pyridin-2-yl group is unambiguously placed at the C2 position of the 1,8-naphthyridine core, avoiding the formation of other isomers.

| Coupling Strategy | Regioselectivity Control | Potential Issues |

| Friedländer Annulation | Excellent (inherent to mechanism) | Availability of substituted starting materials. |

| Suzuki/Stille Coupling | Moderate to Poor | Requires selective activation of one halide over another on a dihalo-naphthyridine; potential for isomeric mixtures. |

| Direct C-H Arylation | Often Poor | Multiple reactive C-H bonds on the naphthyridine ring lead to selectivity challenges. |

Targeted Halogenation Techniques for the Chloro Substituent

Introducing the chloro group at the C4 position requires specific and targeted methodologies. The electron-deficient nature of the 1,8-naphthyridine ring makes direct electrophilic chlorination challenging and prone to a lack of selectivity. Therefore, indirect methods are overwhelmingly preferred.

Direct chlorination of the pre-formed 2-(pyridin-2-yl)-1,8-naphthyridine scaffold is not a synthetically viable route. Electrophilic aromatic substitution on pyridine-like rings is notoriously difficult and often requires harsh conditions, which can lead to decomposition or non-selective reactions. Reagents like N-chlorosuccinimide (NCS) or chlorine gas would likely result in a complex mixture of products or no reaction at all. The Vilsmeier-Haack reaction, which can be used for formylation and sometimes chlorination of activated heterocycles, typically requires electron-donating groups for successful reaction, a condition not met by the parent naphthyridine ring system. ijpcbs.comwikipedia.orgname-reaction.com

The most effective and widely used strategy for introducing a halogen at the C4 position of a 1,8-naphthyridine is through the chlorination of a 1,8-naphthyridin-4(1H)-one (or its tautomer, 4-hydroxy-1,8-naphthyridine) precursor. This two-step approach provides excellent regioselectivity.

Step 1: Synthesis of the 1,8-Naphthyridin-4(1H)-one Precursor

The required precursor, 2-(pyridin-2-yl)-1,8-naphthyridin-4(1H)-one, can be synthesized using a Gould-Jacobs type reaction. This involves the condensation of 2-aminopyridine with a suitable β-ketoester, such as ethyl 3-oxo-3-(pyridin-2-yl)propanoate. The initial condensation is followed by a high-temperature thermal cyclization, which forms the 4-oxo-1,8-naphthyridine ring system. ekb.eg

Step 2: Conversion of the Hydroxy/Oxo Group to Chloride

The 4-oxo group of the naphthyridinone precursor is readily converted to the desired 4-chloro substituent using standard dehydrating chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. ekb.eg The reaction involves heating the 1,8-naphthyridin-4(1H)-one in neat POCl₃, often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline, to drive the reaction to completion. The mechanism proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

A typical reaction sequence is as follows:

Reactants : 2-(pyridin-2-yl)-1,8-naphthyridin-4(1H)-one, Phosphorus oxychloride (POCl₃)

Conditions : Reflux, typically 100-120 °C

Workup : The reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

This precursor halogenation route is highly reliable and provides the target this compound in good yield and high regiochemical purity.

Green Chemistry Principles and Sustainable Synthetic Routes for Naphthyridines

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—are highly relevant to the synthesis of naphthyridine scaffolds. organic-chemistry.orgacs.org

The aforementioned Friedländer synthesis for the naphthyridine core can be adapted to be more environmentally benign. Traditional methods often employ harsh acid or base catalysts and organic solvents. nih.govacs.org Recent advancements have demonstrated greener alternatives:

Use of Water as a Solvent : The Friedländer condensation has been successfully performed in water, which is a non-toxic, non-flammable, and inexpensive solvent. This approach dramatically reduces the environmental impact compared to using organic solvents like DMF or ethanol. organic-chemistry.orgacs.org

Catalysis :

Ionic Liquids : Basic ionic liquids have been used as both the catalyst and the solvent for the Friedländer reaction. These can often be recycled, reducing waste. nih.govacs.org

Metal-free Catalysts : Choline hydroxide, an inexpensive and biocompatible ionic liquid, has been shown to be an effective catalyst for the synthesis of 1,8-naphthyridines in water. organic-chemistry.orgacs.org

Solid-state Synthesis : The reaction has been performed under solvent-free grinding conditions using catalysts like CeCl₃·7H₂O. This method eliminates the need for solvents entirely, reduces reaction times, and simplifies product isolation. connectjournals.com

Energy Efficiency : Microwave-assisted synthesis has been applied to the Friedländer condensation, significantly reducing reaction times from hours to minutes and often improving yields. libretexts.org

By applying these green methodologies to the condensation of 2-aminonicotinaldehyde and 1-(pyridin-2-yl)ethan-1-one, the synthesis of the key precursor for the target molecule can be made significantly more sustainable.

| Green Chemistry Principle | Application in Naphthyridine Synthesis |

| Safer Solvents | Using water as the reaction medium for the Friedländer condensation. organic-chemistry.org |

| Catalysis | Employing reusable ionic liquids or performing solvent-free grinding with solid catalysts. nih.govconnectjournals.com |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. libretexts.org |

| Atom Economy | Condensation reactions like the Friedländer synthesis have good atom economy, producing water as the primary byproduct. |

Total Synthesis and Step-Economy Considerations

A plausible and efficient total synthesis based on the methodologies discussed would involve a two-step sequence:

Gould-Jacobs Reaction : Condensation of 2-aminopyridine with ethyl 3-oxo-3-(pyridin-2-yl)propanoate, followed by thermal cyclization to directly afford 2-(pyridin-2-yl)-1,8-naphthyridin-4(1H)-one. This step builds the core of the molecule with the pyridyl substituent and the precursor for the chloro group in a single, regioselective transformation.

Chlorination : Conversion of the resulting 1,8-naphthyridin-4(1H)-one to the final product, this compound, using phosphorus oxychloride.

This synthetic route is highly step-economical as it avoids protecting groups and lengthy functional group interconversions. The key C-C and C-N bonds of the heterocyclic core are formed efficiently in the first step, and the final functionalization is a robust and high-yielding transformation. The atom economy of the Friedländer or Gould-Jacobs condensation is inherently high, as the main byproduct is water or ethanol. While the chlorination step using POCl₃ has lower atom economy, its efficiency and reliability make it the preferred method. This strategic approach ensures that the target molecule can be synthesized efficiently from readily available starting materials.

In-depth Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has been conducted to gather the specific experimental data required for a detailed analysis of this compound, as per the requested outline. Unfortunately, specific high-resolution NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS) with fragmentation analysis, and X-ray crystallography data for this exact compound could not be located.

While the analytical techniques mentioned—NMR spectroscopy, mass spectrometry, and X-ray crystallography—are standard methods for the structural elucidation of novel chemical compounds, detailed research findings and data tables are specific to each molecule and must be determined through laboratory experimentation and published in peer-reviewed literature.

The requested article requires a thorough and scientifically accurate presentation of:

Complete ¹H and ¹³C NMR assignments based on two-dimensional NMR techniques.

Conformational and dynamic NMR studies .

Precise elemental composition from HRMS and a detailed analysis of its fragmentation pathways .

Definitive solid-state structure , including crystal packing motifs and specific intermolecular noncovalent interactions from X-ray crystallography.

General information on the application of these spectroscopic and crystallographic techniques to related 1,8-naphthyridine or pyridine structures is available, but this would not fulfill the instruction to focus solely on this compound. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Pyridin 2 Yl 1,8 Naphthyridine

X-ray Crystallography for Definitive Solid-State Structure Determination

Absolute Configuration Assignment

The assignment of an absolute configuration is not applicable to 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine. This is because the molecule is achiral; it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit enantiomeric forms, and the concept of absolute configuration does not apply.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Expected Vibrational Modes:

C=N and C=C Stretching Vibrations: The aromatic rings (naphthyridine and pyridine) would exhibit a series of complex stretching vibrations in the 1600-1400 cm⁻¹ region. These bands are characteristic of the aromatic framework and are crucial for identifying the heterocyclic core.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹.

C-Cl Stretching Vibration: The carbon-chlorine bond is expected to produce a stretching vibration in the 800-600 cm⁻¹ region of the infrared spectrum. This peak would be a key indicator of the chloro substitution.

Ring Breathing Modes: Both the naphthyridine and pyridine (B92270) rings will have characteristic "ring breathing" modes, which are often strong in the Raman spectrum and provide a fingerprint for the specific heterocyclic system.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, typically found in the 900-650 cm⁻¹ range, are sensitive to the substitution pattern on the rings.

A data table of predicted vibrational frequencies based on related compounds is presented below. It is important to note that these are estimations and require experimental verification.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| C=N/C=C Aromatic Ring Stretch | 1600-1400 | FT-IR, Raman |

| C-H In-Plane Bend | 1300-1000 | FT-IR, Raman |

| C-H Out-of-Plane Bend | 900-650 | FT-IR, Raman |

| C-Cl Stretch | 800-600 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic absorption and emission properties of this compound have not been specifically reported. However, 1,8-naphthyridine (B1210474) derivatives are known to be photophysically active. The electronic spectrum is expected to be dominated by π-π* transitions within the conjugated aromatic system. The presence of the pyridine ring and the chloro substituent will influence the energy of these transitions.

It is anticipated that the compound will exhibit absorption in the UV region, with potential for fluorescence emission. The specific wavelengths of maximum absorption (λmax) and emission would depend on the electronic structure and could be influenced by factors such as solvent polarity.

Quantum Yield Determination and Luminescence Lifetime Measurements

Without experimental data, the fluorescence quantum yield (ΦF) and luminescence lifetime (τ) of this compound remain unknown. The quantum yield, a measure of the efficiency of the fluorescence process, and the lifetime, the average time the molecule spends in the excited state, are critical parameters for understanding the photophysical behavior. For many fluorescent 1,8-naphthyridine derivatives, these values are highly dependent on the molecular structure and the surrounding environment.

Solvatochromism and Environmental Sensitivity of Photophysical Behavior

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a phenomenon commonly observed in polar molecules with extended π-systems, such as many 1,8-naphthyridine derivatives. It is therefore plausible that this compound would exhibit solvatochromic behavior. A change in the solvent polarity could lead to shifts in the absorption and emission maxima, providing insights into the difference in dipole moment between the ground and excited states. However, without experimental studies in a range of solvents, the extent of this environmental sensitivity cannot be quantified.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

The redox properties of this compound have not been characterized by electrochemical methods such as cyclic voltammetry. The 1,8-naphthyridine and pyridine moieties are both electrochemically active and can undergo reduction at negative potentials. The presence of the electron-withdrawing chloro group is expected to make the reduction of the molecule more favorable (occur at a less negative potential) compared to the unsubstituted parent compound. The electrochemical behavior would provide valuable information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical data table for the electrochemical properties is presented below, though it must be stressed that these are illustrative values and await experimental determination.

| Electrochemical Parameter | Predicted Potential (V vs. ref) | Process |

| Reduction Potential (Ered) | -1.5 to -2.5 | Reversible |

| Oxidation Potential (Eox) | > +1.5 | Irreversible |

Reactivity and Chemical Transformations of 4 Chloro 2 Pyridin 2 Yl 1,8 Naphthyridine

Nucleophilic Aromatic Substitution (SNA-) Reactions at the C-4 Chloro Position

The chloro substituent at the C-4 position of the 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine molecule is highly susceptible to nucleophilic aromatic substitution (SNAᵣ). This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Mechanism and Scope with Diverse Nucleophiles (e.g., amines, alkoxides, thiols)

The SNAᵣ mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. nih.gov However, some studies suggest that for certain heterocyclic systems, the reaction may proceed through a concerted (cSNAᵣ) mechanism, where bond formation and bond breaking occur in a single step. nih.gov

The scope of this reaction is broad, accommodating a variety of nucleophiles:

Amines: Both aliphatic and aromatic amines readily displace the C-4 chloro group. These reactions are often carried out under thermal conditions, sometimes with the addition of a base to neutralize the HCl generated. Acid-catalyzed amination is also a known strategy for similar heterocyclic systems. ntnu.no The reactivity of amines in SNAᵣ reactions on related chloro-heterocycles like chloroquinazolines and chloropyrimidines is well-documented, often proceeding in high yields. nih.gov

Alkoxides: Alkoxide nucleophiles, generated from alcohols using bases like sodium hydride or sodium hydroxide (B78521), can be used to synthesize the corresponding 4-alkoxy derivatives. semanticscholar.org These reactions are typically performed in the parent alcohol as a solvent or in polar aprotic solvents like DMSO. semanticscholar.org

Thiols: Thiolate anions, formed by deprotonating thiols with a suitable base, are effective nucleophiles for introducing sulfur-based functionalities. These reactions are crucial for synthesizing thioether derivatives, which are prevalent in many bioactive molecules. nih.gov

The table below illustrates typical conditions for SNAᵣ reactions on analogous chloro-heterocyclic compounds.

| Heterocyclic Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloroquinazoline | Morpholine | KF, Water, 100 °C, 17 h | 4-Morpholinoquinazoline | 97% | nih.gov |

| 2-Chloropyrimidine | Benzylamine | KF, Water, 100 °C, 17 h | 2-(Benzylamino)pyrimidine | 85% | nih.gov |

| 4-Chloropyridine hydrochloride | 1-Octanol | NaOH, DMSO | 4-(Octyloxy)pyridine | 75-80% | semanticscholar.org |

| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | NaOEt, Ethanol, Reflux, 16 h | 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | Not specified | nih.gov |

Regioselectivity and Chemoselectivity in Substitution Reactions

In the case of this compound, the C-4 position is significantly more activated towards nucleophilic attack than other positions on the naphthyridine or pyridine (B92270) rings. This pronounced regioselectivity is attributed to the cumulative electron-withdrawing effects of the ring nitrogen atoms, particularly the N-1 and N-8 atoms, which stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C-4.

Studies on similarly substituted dihaloheterocycles, such as 2,4-dichloroquinazolines, consistently show that nucleophilic substitution occurs preferentially at the C-4 position under kinetic control. nih.gov This is because the C-4 position is more electron-deficient and sterically accessible compared to the C-2 position. nih.gov Achieving substitution at the C-2 position often requires more forcing conditions, such as higher temperatures or the use of metal catalysis. nih.gov Therefore, for this compound, SNAᵣ reactions are expected to proceed with high regioselectivity at the C-4 chloro substituent, leaving the pyridin-2-yl group at C-2 intact.

Metal-Catalyzed Cross-Coupling Reactions at the Chloro Substituent

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and the C-4 chloro substituent of this compound serves as an excellent handle for such transformations. Palladium-catalyzed reactions are particularly prominent in this context. nih.gov

Suzuki-Miyaura and Stille Cross-Couplings for C-C Bond Formation

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide. mdpi.com The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos), can facilitate the coupling of chloro-heterocycles in good yields. researchgate.net

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane), also catalyzed by a palladium complex. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille couplings are valued for their tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.org These reactions have been successfully applied to the functionalization of various N-heterocyclic compounds. acs.org

The following table presents examples of Suzuki-Miyaura and Stille reactions on related chloro-heterocyclic systems.

| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄, 1,4-Dioxane, 70-80 °C | 60% | mdpi.com |

| Suzuki-Miyaura | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivative | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃, Dioxane/H₂O, Microwave 120 °C, 30 min | Good yields | researchgate.net |

| Stille | Functionalized 2-chloropyridine | Vinylstannane | Pd(PPh₃)₄ | Toluene, Reflux | High yields | acs.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a premier method for constructing arylamines, largely supplanting harsher traditional methods. wikipedia.org The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective for coupling aryl chlorides. researchgate.net This methodology has been successfully applied to various chloro-heterocycles, including 2-chloro-1,8-naphthyridine. nih.govnih.gov

Below are examples of Buchwald-Hartwig amination reactions.

| Substrate | Amine | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-1,8-naphthyridine | Pyrazin-2-amine | Pd₂(dba)₃ / dppp | KOtBu, Toluene, Reflux, 4 days | Not specified | nih.gov |

| Aryl Bromide | 4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu, Toluene, Reflux, 8 h | 27-82% | nih.gov |

| β-Chloroacrolein | Pyrrolidin-2-one | Pd(OAc)₂ / rac-BINAP | Cs₂CO₃, Toluene, Reflux | 45% | researchgate.net |

Sonogashira Coupling and Other Sp²-Sp Carbon Coupling Reactions

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation from a copper(I)-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product. wikipedia.org This reaction is known for its mild conditions and has been applied to various chloro-heterocycles, although aryl chlorides are less reactive than their bromo and iodo counterparts. researchgate.net

The table below provides examples of Sonogashira coupling reactions.

| Substrate | Alkyne | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ / CuI | Cs₂CO₃, DMF | 15% (low) | researchgate.net |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivative | Various terminal alkynes | Pd(dppf)Cl₂ / CuI | Et₃N, Dioxane, Microwave 120 °C, 30 min | Good yields | researchgate.net |

| Aryl Thianthrenium Salt | Aromatic Alkyne | Pd(OAc)₂ / Xantphos | DABCO, Dioxane, 60 °C, CO (1 atm) | Moderate to excellent | nih.gov |

Coordination Chemistry and Ligand Properties

The presence of multiple nitrogen atoms in this compound imparts it with rich coordination chemistry, allowing it to act as a versatile ligand for a variety of transition metals. Its electronic and steric properties influence the geometry and stability of the resulting metal complexes.

The 1,8-naphthyridine (B1210474) framework, particularly when functionalized with additional donor groups like a pyridyl substituent, readily forms stable complexes with a range of transition metals. The nitrogen atoms of the naphthyridine and pyridine rings act as Lewis basic sites, donating their lone pairs of electrons to the metal center.

While specific studies on the complexation of this compound are not extensively documented, the coordination behavior of closely related pyridyl-naphthyridine ligands provides significant insights. For instance, unsymmetrical phosphino (B1201336) pyridyl 1,8-naphthyridine ligands have been shown to form complexes with both ruthenium and copper. rsc.orgchemrxiv.org In these systems, the metal ions coordinate to the nitrogen atoms of the naphthyridine and pyridyl moieties, as well as the phosphorus atom. This suggests that this compound would similarly coordinate to metals like Ru(II) and Cu(I) through its nitrogen donor atoms.

Palladium and silver complexes with 1,8-naphthyridine-based ligands are also well-established. Chiral 1,8-naphthyridine ligands have been successfully used to synthesize di- and tetranuclear copper(I) and silver(I) complexes. researchgate.net The coordination of these metals is driven by the chelation offered by the naphthyridine and associated substituent groups. It is therefore highly probable that this compound would form stable complexes with Pd(II) and Ag(I) ions.

The table below summarizes the expected coordination behavior of this compound with various transition metals, based on the reactivity of analogous ligand systems.

| Metal Ion | Expected Coordination Behavior | Potential Complex Geometry |

| Ruthenium(II) | Strong coordination to the N,N-donor sites of the pyridyl and naphthyridine rings. | Octahedral |

| Copper(I/II) | Forms stable mono- or dinuclear complexes, depending on stoichiometry and reaction conditions. | Tetrahedral or Square Planar |

| Palladium(II) | Readily forms square planar complexes. | Square Planar |

| Silver(I) | Can form linear or polynuclear complexes. | Linear or Trigonal Planar |

The structural arrangement of the nitrogen atoms in this compound allows for several coordination modes, making it a versatile ligand in the design of metal-organic architectures.

Monodentate Coordination: In the presence of strongly coordinating solvents or other ligands, this compound could potentially coordinate to a metal center through a single nitrogen atom, most likely the more accessible pyridine nitrogen or the N1 of the naphthyridine ring.

Bidentate Coordination: The most common coordination mode for this type of ligand is expected to be bidentate, where the nitrogen atom of the pyridine ring and the adjacent nitrogen atom (N1) of the naphthyridine ring chelate to the same metal center. This forms a stable five-membered chelate ring, which is entropically favored.

Bridging Coordination: The distal nitrogen atom of the naphthyridine ring (N8) can coordinate to a second metal center, leading to the formation of dinuclear or polynuclear structures. In this bridging mode, the ligand spans between two metal ions, facilitating electronic communication and potentially leading to interesting magnetic or catalytic properties. The formation of dicopper complexes with related pyridyl 1,8-naphthyridine ligands demonstrates this bridging capability. rsc.orgchemrxiv.org

The following table illustrates the potential coordination modes of this compound.

| Coordination Mode | Description |

| Monodentate | Coordination through a single nitrogen atom. |

| Bidentate | Chelation involving the pyridine nitrogen and the N1 of the naphthyridine ring. |

| Bridging | The ligand links two separate metal centers. |

Hemi-labile ligands are those that contain both a strong and a weak donor group. In a catalytic cycle, the weak donor can dissociate from the metal center, creating a vacant coordination site for substrate binding, and then re-coordinate to stabilize the resulting intermediate or product complex.

The this compound ligand possesses features that could lead to hemi-labile behavior. The pyridyl-naphthyridine core provides a strong bidentate N,N-coordination site. The chloro substituent on the naphthyridine ring, however, is a relatively weak donor. In certain catalytic systems, particularly with late transition metals, the chloro group might exhibit labile coordination, detaching and reattaching to the metal center during the catalytic process. This dynamic behavior can be crucial for enhancing catalytic activity and selectivity. While direct evidence for the hemi-labile nature of this specific ligand is not yet reported, the concept is well-established for related systems.

Reactivity of the Pyridyl and Naphthyridine Nitrogen Atoms

The nitrogen atoms in both the pyridine and 1,8-naphthyridine rings are fundamental to the reactivity of the molecule, influencing its basicity and serving as sites for further chemical modification.

The basicity of this compound is determined by the availability of the lone pairs of electrons on its nitrogen atoms for protonation. The pKa values of the conjugate acids provide a quantitative measure of this basicity.

The electron-withdrawing nature of the chloro group at the 4-position of the naphthyridine ring is expected to decrease the basicity of the naphthyridine nitrogen atoms compared to the unsubstituted 1,8-naphthyridine. The pyridyl nitrogen, being further away from the influence of the chloro group, would likely be the most basic site and the initial site of protonation. The pKa of 1,5-naphthyridine (B1222797) has been reported as 2.91, and it can be inferred that the pKa of the 1,8-isomer would be in a similar range. studylib.net The introduction of the chloro and pyridyl groups would modulate this value.

A hypothetical protonation equilibrium is shown below:

Further protonation at one of the naphthyridine nitrogens would occur under more acidic conditions.

The nucleophilic character of the nitrogen atoms in this compound allows them to participate in N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents would lead to the formation of quaternary naphthyridinium or pyridinium (B92312) salts. The site of alkylation would depend on the relative nucleophilicity of the nitrogen atoms and steric factors. The pyridyl nitrogen is generally more susceptible to alkylation due to its higher basicity and accessibility.

N-Acylation: Acylating agents, such as acid chlorides or anhydrides, can react with the nitrogen atoms to form N-acyl derivatives. This reaction is often facilitated by a base to neutralize the acid byproduct. Similar to alkylation, the pyridyl nitrogen is the more likely site of initial acylation.

These reactions provide a means to further functionalize the molecule, altering its electronic properties, solubility, and coordination behavior.

Theoretical and Computational Investigations of 4 Chloro 2 Pyridin 2 Yl 1,8 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis:

Specific Frontier Molecular Orbital (HOMO-LUMO) energies and energy gaps.

Detailed Electrostatic Potential Maps and charge distribution analysis.

Predicted spectroscopic parameters such as NMR chemical shifts or UV-Vis absorption maxima.

Computational Elucidation of Reaction Mechanisms and Pathways:

Characterization of transition states and reaction energy profiles involving this specific molecule.

Analysis of the role of noncovalent interactions in catalysis or self-assembly for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (non-clinical focus)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the motions of atoms and molecules, MD can reveal intricate details about conformational stability, flexibility, and intermolecular interactions. In the context of 1,8-naphthyridine (B1210474) derivatives, MD simulations provide a window into their dynamic nature.

Research on related 1,8-naphthyridine compounds has utilized MD simulations, often extending for durations such as 100 nanoseconds, to confirm the stability of molecular complexes and to analyze their intermolecular interactions. rsc.org These simulations track key metrics to quantify the dynamic behavior of the system.

Key Metrics in MD Simulations:

Root-Mean-Square Deviation (RMSD): This parameter is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. A plateau in the RMSD value over the course of a simulation indicates that the system has reached equilibrium and is conformationally stable. For instance, studies on similar heterocyclic complexes have shown stabilization after 25 nanoseconds with only minor perturbations thereafter. nih.gov

MD simulations on 1,8-naphthyridine analogues have been employed to understand the stability of their complexes. nih.gov The insights gained from such simulations are pivotal for predicting how 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine might behave in various chemical environments, providing a foundational understanding of its conformational landscape and interaction potential.

| Simulation Parameter | Purpose in Studying 1,8-Naphthyridine Derivatives | Typical Findings |

|---|---|---|

| Simulation Duration | To ensure the system reaches a stable equilibrium state. | Simulations are often run for periods up to 100 ns. rsc.org |

| Root-Mean-Square Deviation (RMSD) | To assess the conformational stability of the molecule or its complexes over time. | Stable systems are identified by a plateauing RMSD curve. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | To identify flexible and rigid regions within the molecular structure. | Highlights specific atoms or functional groups with high mobility. nih.gov |

| Intermolecular Interactions | To analyze non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) with other molecules. | Provides a detailed map of interaction patterns and their stability. rsc.org |

Theoretical Structure-Activity/Property Relationship (SAR/SPR) Modeling (without biological activity implications)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational methodologies designed to correlate the chemical structure of a compound with its activities or properties. While SAR often focuses on biological activity, the principles can be applied to understand how structural modifications influence fundamental physicochemical properties in a non-biological context. For this compound, theoretical modeling can predict various properties based on its unique arrangement of atoms and functional groups.

Quantitative Structure-Property Relationship (QSPR) models have been successfully developed for other nitrogen-containing heterocyclic compounds, such as 1,4-dihydropyridines, to predict properties like photostability. mdpi.com These studies have shown that specific substituents can significantly influence a molecule's properties; for example, the presence of halogens often confers higher stability. mdpi.com This finding is particularly relevant for this compound due to its chlorine substituent.

Computational techniques like Density Functional Theory (DFT) are instrumental in these studies. DFT calculations can determine the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.netias.ac.in These quantum chemical descriptors are fundamental to a molecule's reactivity and spectroscopic behavior. nih.gov For example, DFT has been used to support the assignment of π→π* transitions observed in the electronic absorption spectra of novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives. ias.ac.in

Furthermore, the effect of different substituent groups on the photophysical properties of related compounds has been investigated. Studies on quinoline (B57606) and naphthyridine derivatives have explored how electron-donating or electron-withdrawing groups impact fluorescence, providing a framework for predicting the optical properties of new compounds. researchgate.net

| Structural Feature / Substituent | Predicted Influence on Physicochemical Properties | Relevant Computational Method |

|---|---|---|

| Halogen (e.g., Chlorine at C4) | May confer higher molecular stability, such as photostability. mdpi.com | QSPR Modeling |

| Pyridine (B92270) Ring (at C2) | Influences electronic properties (polarizability, electronegativity) and potential for π-π stacking. ias.ac.inresearchgate.net | DFT Calculations |

| Electron-Donating/Withdrawing Groups | Affects photophysical properties like fluorescence and electronic absorption spectra. researchgate.net | DFT, Spectroscopic Analysis |

| Nitrogen Atom Positions in Naphthyridine Core | Determines the molecule's overall polarity, hardness, and reactivity profile. researchgate.netnih.gov | DFT Calculations (HOMO/LUMO analysis) |

Advanced Applications in Chemical Sciences Strictly Non Clinical

Ligand Design for Homogeneous and Heterogeneous Catalysis

The nitrogen-rich structure of 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine and its derivatives makes them excellent candidates for ligand design in both homogeneous and heterogeneous catalysis. The presence of multiple nitrogen atoms allows for effective coordination with a variety of transition metals, which are central to many catalytic processes.

Application in Metal-Catalyzed Organic Transformations

Derivatives of the 1,8-naphthyridine (B1210474) scaffold have been effectively utilized as ligands in a range of metal-catalyzed organic transformations. These ligands can coordinate with transition metals like ruthenium, palladium, and copper to form stable and catalytically active complexes. For instance, ruthenium(II) complexes incorporating 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been synthesized and demonstrated moderate activity as catalysts in the hydroformylation of styrene. uchile.cl The coordination mode of the naphthyridine ligand, whether monodentate or chelating, can be influenced by the solvent system, which in turn affects the catalytic performance. uchile.cl

The versatility of the 1,8-naphthyridine framework allows for its incorporation into various catalytic systems. For example, transition metal complexes with polypyridyl-type ligands, including 1,8-naphthyridine derivatives, have shown promise in reactions such as the water-gas shift reaction and the hydrogenation of ketones and olefins. uchile.clresearchgate.net The electronic properties of these ligands can be tuned by introducing different substituents, thereby influencing the activity and selectivity of the metal catalyst. researchgate.net

| Catalyst System | Reaction Type | Substrate | Key Findings |

| Ruthenium(II) complexes with 2-phenyl-1,8-naphthyridine derivatives | Hydroformylation | Styrene | Showed moderate catalytic activity. uchile.cl |

| Ruthenium carbonyl with 1,10-phenanthroline (B135089) (related polypyridyl ligand) | Hydroformylation | α-olefins | Active catalytic system. uchile.cl |

| Ruthenium(II) complexes with bipyridine or phenanthroline | Water-gas shift reaction, Hydrogenation | Ketones, Olefins | Proven to be active catalysts. uchile.clresearchgate.net |

Design of Chiral Derivatives for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral derivatives based on the 1,8-naphthyridine scaffold have emerged as a promising class of ligands for such applications. nih.gov A novel class of chiral 1,8-naphthyridine-based ligands has been successfully employed in copper-catalyzed asymmetric azide-alkyne cycloaddition (CuAAC) reactions for the atroposelective synthesis of C-O axially chiral diaryl ethers. nih.gov These ligands demonstrated superior efficiency compared to well-established ligands like PyBox and Box, suggesting a unique binding mode offered by the 1,8-naphthyridine moiety is critical for achieving high enantioselectivity. nih.gov

The design of these chiral ligands often involves the incorporation of a chiral auxiliary, such as an oxazoline (B21484) ring, attached to the 1,8-naphthyridine core. The steric and electronic properties of the substituents on the chiral auxiliary can be systematically varied to optimize the enantioselectivity of the catalytic reaction. nih.gov This approach highlights the potential of this compound as a precursor for a new generation of tunable chiral ligands for a broad range of asymmetric transformations. nih.govnih.gov

| Chiral Ligand Type | Catalytic Reaction | Key Achievement |

| Chiral 1,8-naphthyridine-based ligands | Copper-catalyzed asymmetric CuAAC | High yield (76%) and enantioselectivity (96% ee) for C-O axially chiral diaryl ethers. nih.gov |

| Planar-chiral heterocycles (related pyridine (B92270) derivatives) | Various asymmetric reactions | Effective for enantioselective addition of alcohols to ketenes and kinetic resolution of secondary alcohols. scispace.com |

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence properties of the 1,8-naphthyridine core, combined with its ability to chelate metal ions and other analytes, make this compound and its derivatives valuable platforms for the development of fluorescent probes and chemosensors. nih.gov These sensors offer high sensitivity and selectivity for the detection of various species. nih.govnih.gov

Design Principles for Selective Analyte Recognition (e.g., metal ions, anions, small molecules)

The design of selective chemosensors based on the 1,8-naphthyridine scaffold relies on the principle of molecular recognition. By functionalizing the core structure with specific binding sites, it is possible to achieve selective detection of target analytes such as metal ions, anions, and small molecules. nih.gov For example, a novel fluorescent chemosensor incorporating a naphthyridine-boronic acid derivative was designed to selectively detect Hg²⁺ ions. nih.gov The design combined the metal-chelating ability of the naphthyridine unit with the saccharide recognition capability of the phenyl boronic acid group. nih.gov

Similarly, other 1,8-naphthyridine derivatives have been developed for the selective detection of other metal ions like Zn²⁺ and anions such as fluoride (B91410) (F⁻). nih.govresearchgate.net The selectivity is often achieved through specific coordination interactions between the heteroatoms (nitrogen and oxygen) of the sensor molecule and the target analyte. The stoichiometry of this binding, often determined by methods like Job's plot, is a crucial factor in the sensor's performance. nih.govnih.gov

Sensing Mechanisms: Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT)

The sensing mechanism of these fluorescent probes can operate through various photophysical processes. A common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the ligand restricts intramolecular rotation and vibrations, leading to a significant increase in fluorescence intensity. nih.gov This has been observed in a 1,8-naphthyridine derivative designed for Zn²⁺ detection. nih.gov

Another important mechanism is Photoinduced Electron Transfer (PET). In the absence of the target analyte, the fluorescence of the fluorophore is quenched due to electron transfer from a donor unit. Upon binding of the analyte, this PET process is inhibited, resulting in fluorescence "turn-on." Conversely, some sensors operate on a "turn-off" mechanism where the binding of the analyte enhances a non-radiative decay pathway, leading to fluorescence quenching. This was observed in a naphthyridine-boronic acid sensor for Hg²⁺. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) is another mechanism that can be exploited in the design of fluorescent probes. While not explicitly detailed for this compound in the provided context, it is a well-established principle in the design of fluorescent sensors where the proton transfer dynamics in the excited state are modulated by the presence of the analyte.

| Sensing Mechanism | Description | Example Analyte |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding restricts molecular motion, increasing fluorescence. nih.gov | Zn²⁺ nih.gov |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits or promotes electron transfer, modulating fluorescence. nih.gov | Hg²⁺ nih.gov |

Applications in Material Science: Optoelectronic Materials (e.g., OLEDs)

The luminescent properties of 1,8-naphthyridine derivatives also extend their application to the field of material science, particularly in the development of optoelectronic materials. These compounds can serve as components in Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the naphthyridine core, combined with the potential for high fluorescence quantum yields, makes it an attractive building block for emissive materials.

While specific studies on this compound for OLEDs were not detailed in the provided context, the broader class of transition metal complexes with terpyridyl ligands (structurally related to the pyridyl-naphthyridine scaffold) have found numerous applications as luminescent materials. researchgate.net The development of chiral C-N axially chiral compounds, for which 1,8-naphthyridine derivatives can be precursors, has also been highlighted for their potential in advanced optoelectronic materials. nih.gov The tunability of the electronic and photophysical properties of these compounds through chemical modification is a key advantage in designing materials with specific emission colors and efficiencies for OLED applications.

Supramolecular Chemistry and Self-Assembly

The nitrogen-rich framework of this compound, containing multiple coordination sites, suggests its potential as a versatile building block in the field of supramolecular chemistry. While direct studies on this specific compound are not extensively documented, the broader class of pyridine and naphthyridine derivatives has been widely explored for the construction of intricate supramolecular architectures.

Design of Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Pyridine and naphthyridine-based ligands are fundamental in the design of coordination polymers and Metal-Organic Frameworks (MOFs) due to their ability to form stable complexes with a variety of metal ions. The nitrogen atoms in the heterocyclic rings act as potent donor sites, facilitating the self-assembly of one-, two-, or three-dimensional networks. For instance, related terpyridine ligands, which share structural similarities with 2-pyridin-2-yl-1,8-naphthyridine systems, have been successfully employed in the synthesis of supramolecular polymers. The introduction of a chloro-substituent, as seen in this compound, can influence the electronic properties and steric hindrance of the ligand, potentially leading to novel network topologies and functionalities in the resulting coordination polymers or MOFs.

Investigation of Self-Assembled Monolayers and Ordered Structures

The planar nature and potential for intermolecular interactions, such as π-π stacking and hydrogen bonding, make pyridine and naphthyridine derivatives suitable candidates for the formation of self-assembled monolayers (SAMs) on various surfaces. Although specific research on the self-assembly of this compound is not prominent, the principles governing the self-organization of similar heterocyclic compounds suggest its potential utility in this area. The chlorine atom could further direct the packing of the molecules within the monolayer through halogen bonding, offering an additional tool for controlling the supramolecular arrangement.

Chemical Biology Research Tools (Mechanistic Studies, in vitro applications only)

While direct applications of this compound as a chemical biology tool are not widely reported, the 1,8-naphthyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been explored for various in vitro biological applications.

Fluorescent Probes for Intracellular Polarity Sensing

Derivatives of 1,8-naphthyridine have been investigated as fluorescent probes. The electronic properties of the naphthyridine ring system can give rise to compounds with interesting photophysical characteristics. For example, some naphthyridine-based molecules exhibit solvatochromism, where their fluorescence emission spectrum shifts depending on the polarity of the surrounding environment. This property is valuable for developing probes to sense changes in intracellular polarity, which can be indicative of cellular stress or disease states. While no specific studies have utilized this compound for this purpose, its conjugated system suggests it could be a candidate for such applications with appropriate functionalization.

Probes for Biochemical Pathway Elucidation (e.g., enzyme activity, substrate binding in vitro)

The 1,8-naphthyridine core is present in numerous compounds with demonstrated biological activity, often through the inhibition of enzymes or interaction with specific biological targets. Although this compound itself has not been highlighted in this context, its structural motifs are found in molecules that have been used to probe biochemical pathways in vitro. For instance, various 1,8-naphthyridine derivatives have been synthesized and evaluated for their inhibitory activity against a range of enzymes. These studies are crucial for understanding enzyme mechanisms and for the initial stages of drug discovery. The chloro and pyridinyl substituents on the this compound backbone could be systematically modified to develop specific probes for particular biological targets.

Precursors for the Synthesis of Complex Organic Molecules

The reactivity of the chloro-substituent at the 4-position of the 1,8-naphthyridine ring makes this compound a potentially valuable intermediate in organic synthesis. The chlorine atom can be displaced through various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This chemical handle is pivotal for the construction of more elaborate molecules.

For example, the chlorine atom can be substituted by amines, alcohols, thiols, and other nucleophiles, paving the way for the synthesis of a library of derivatives. These derivatives can then be evaluated for various applications, including those in materials science and medicinal chemistry. The pyridin-2-yl substituent at the 2-position can also influence the reactivity of the naphthyridine core and can be a site for further chemical modification. While specific, large-scale synthetic applications using this compound as a precursor are not extensively documented in publicly available literature, its structure is analogous to other chloro-substituted aza-heterocycles that are widely used in the synthesis of complex organic molecules.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Atom-Economical Synthetic Pathways

The synthesis of substituted 1,8-naphthyridines often relies on classical condensation reactions like the Friedländer annulation. nih.gov While effective, these methods frequently require harsh conditions, hazardous acid or base catalysts, and organic solvents, which can limit their industrial viability and environmental sustainability. acs.orgnih.gov A significant challenge is the development of greener, more efficient synthetic routes to 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine that maximize atom economy.

Future research should focus on:

Green Catalysis: Exploring the use of reusable and environmentally benign catalysts. Recent advancements have shown the utility of basic ionic liquids, which can act as both solvent and catalyst, simplifying purification and allowing for catalyst recycling. acs.orgnih.gov Similarly, biodegradable catalysts like starch sulfuric acid or inexpensive, biocompatible ionic liquids such as choline (B1196258) hydroxide (B78521) in aqueous media represent sustainable alternatives to traditional mineral acids or toxic metal catalysts. acs.orgresearchgate.net

Alternative Energy Sources: Investigating non-conventional energy sources to drive the synthesis. Sonochemical methods, for instance, can enhance reaction rates and yields under milder conditions compared to traditional heating.

Flow Chemistry: Adapting synthetic protocols to continuous flow systems. This approach can offer superior control over reaction parameters, improve safety, and facilitate scalable production with higher purity and consistency.

The primary challenge lies in optimizing these modern synthetic strategies for the specific, multi-component assembly required to produce the asymmetrically substituted this compound scaffold with high regioselectivity and yield.

Exploration of Novel Reactivity Modes and Selective Transformations

The chemical structure of this compound features distinct reactive sites that remain largely unexplored. The future of this compound's application hinges on understanding and controlling its reactivity to forge new molecular architectures.

Key areas for exploration include:

C4-Position Chemistry: The chloro-substituent at the C4-position is an excellent electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups (e.g., amines, ethers, thiols, carbon-based nucleophiles via cross-coupling), enabling the systematic tuning of the molecule's electronic and steric properties. The unaddressed challenge is to map the scope of these transformations and develop catalytic systems that enable challenging coupling reactions at this position.

Metal-Catalyzed Functionalization: Modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could be applied to transform the C-Cl bond, creating complex derivatives that are otherwise difficult to access. Furthermore, iridium-catalyzed transfer hydrogenation reactions have shown promise in functionalizing the 1,8-naphthyridine (B1210474) core, offering pathways to novel saturated and partially saturated heterocyclic systems. nih.gov

Pyridinyl and Naphthyridinyl Nitrogen Reactivity: The nitrogen atoms of both the pyridine (B92270) and naphthyridine rings can be targeted for quaternization or coordination, which can dramatically alter the compound's solubility, electronic properties, and application potential.

A significant challenge will be achieving high regioselectivity, particularly in reactions that could potentially involve C-H activation at multiple sites on the aromatic framework.

Integration of this compound into Multi-Component Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, highly efficient step. The pre-functionalized nature of this compound makes it an ideal substrate for incorporation into sophisticated MCRs.

Future research directions should involve designing MCRs where this compound acts as a key building block. The primary challenge is to develop novel reaction cascades where the existing functionalities—the chloro group and the pyridyl moiety—either participate directly in the transformation or serve as latent reactive sites for post-MCR modification. For example, the pyridyl-naphthyridine core could act as a directing group or a ligand for a metal catalyst within the MCR, while the chloro group provides a site for a subsequent diversification reaction, rapidly generating libraries of complex, high-value compounds.

Expansion of Non-Clinical Applications in Emerging Technologies

While the biological potential of 1,8-naphthyridines is well-documented, a significant unaddressed area is the exploration of their non-clinical applications in materials science and other emerging technologies. acs.org The unique electronic and coordination properties of this compound make it a prime candidate for such investigations.

| Application Area | Potential Role of this compound | Supporting Findings for 1,8-Naphthyridine Core |

| Corrosion Inhibition | Forms a protective adsorption layer on metal surfaces in acidic environments. | 1,8-naphthyridine derivatives show >95% inhibition efficiency for steel in 1M HCl via physisorption. acs.orgpsgcas.ac.in |

| Organic Electronics | Acts as an n-type (electron-transporting) material or fluorescent emitter in Organic Light-Emitting Diodes (OLEDs). | Naphthyridine oligomers exhibit high fluorescence, thermal stability (Td >380°C), and high electron affinities (up to 3.00 eV). researchgate.net |

| Catalysis | Serves as a bidentate or binucleating ligand for transition metals to form novel, highly active catalysts. | The flanking nitrogen centers of the 1,8-naphthyridine core are well-suited for creating stable coordination complexes. wikipedia.org |

Corrosion Inhibition: The multiple nitrogen atoms and π-electron systems in 1,8-naphthyridine derivatives enable them to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive agents. psgcas.ac.inresearchgate.net Studies have demonstrated that these compounds are highly effective corrosion inhibitors for mild steel in acidic media. acs.org Future work should involve quantifying the inhibition efficiency of this compound and its derivatives, potentially leading to new, high-performance additives for industrial applications.

Organic Electronics: The electron-deficient nature of the 1,8-naphthyridine ring system suggests its potential as an n-type material for organic electronics. researchgate.net Related compounds have been successfully incorporated into OLEDs as both electron-transport and emissive layers, demonstrating high fluorescence quantum yields and thermal stability. acs.orgresearchgate.net The 2-pyridin-2-yl substituent can further modulate the electronic properties and morphology in the solid state. The challenge is to synthesize and characterize derivatives suitable for device fabrication and to evaluate their performance metrics, such as charge mobility and electroluminescence efficiency.

Catalysis: As a bidentate N,N'-chelating system, the 2-pyridin-2-yl-1,8-naphthyridine core is an excellent scaffold for designing ligands in coordination chemistry. wikipedia.org Such ligands can stabilize various transition metal centers, creating catalysts for a wide range of organic transformations. The electronic properties of the catalyst can be fine-tuned by modifying the C4-position. The unaddressed challenge is to synthesize a family of these ligands and screen their corresponding metal complexes for catalytic activity in reactions such as polymerization, cross-coupling, or hydrogenation. nih.gov

Advanced Spectroscopic Probes for Real-time Monitoring of Chemical Processes

The inherent photophysical properties of the 1,8-naphthyridine core, combined with the metal-coordinating ability of the 2-pyridin-2-yl substituent, make this molecule a promising platform for the development of advanced spectroscopic probes and sensors. researchgate.net

The rigid, planar structure and π-conjugated system can give rise to fluorescence, which may be modulated by external stimuli. nih.gov The bidentate chelating site formed by the adjacent nitrogen atoms of the pyridine and naphthyridine rings is well-suited for selectively binding to specific metal ions. This binding event would predictably alter the electronic structure of the molecule, leading to a measurable change in its absorption or emission spectrum (e.g., fluorescence quenching or enhancement). This mechanism forms the basis of a chemosensor.

The key unaddressed challenge is the systematic investigation of the photophysical properties of this compound and its coordination chemistry with a range of analytes. Future research should focus on:

Characterizing its absorption, emission, fluorescence quantum yield, and lifetime.

Studying its binding affinity and selectivity towards various metal ions and other analytes.

Demonstrating its utility as a fluorescent probe for real-time monitoring of ion concentrations in solution or within complex chemical processes.

The chloro-substituent provides a convenient handle for further modification, such as tethering the probe to a solid support or tuning its photophysical response, opening up possibilities for creating highly specialized and sensitive analytical tools. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine, and how can reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Friedländer-type cyclization. For example, 4-chloro-1,8-naphthyridine derivatives can undergo substitution with pyridinyl groups using alkoxy or amino nucleophiles in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–150°C) . Yield optimization requires careful control of stoichiometry, solvent choice, and reaction time. For instance, using NaH as a base in THF with ethyl formate improves acylation efficiency in related naphthyridines .

- Characterization : Post-synthesis, confirm structure via H/C NMR (e.g., δ 8.55 ppm for aromatic protons in pyridinyl groups ) and IR spectroscopy (e.g., ν 1645 cm for C=N stretching ).

Q. How can researchers validate the structural integrity of this compound derivatives?

- Analytical Workflow :

- NMR : Compare experimental shifts with literature data (e.g., δ 146–168 ppm for aromatic carbons in C NMR ).

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 501 for a naphthyridine derivative with a phenyl substituent ).

- Elemental Analysis : Match calculated and observed C/H/N percentages (e.g., C 54.13%, N 14.85% for a dichloro derivative ).

Q. What are the key reactivity patterns of the chloro substituent in this compound?

- Substitution Reactions : The chloro group undergoes nucleophilic displacement with amines, alkoxides, or thiols. For example, aminolysis with morpholine at 140°C yields morpholino derivatives .

- Catalytic Influence : Polar solvents (e.g., MeNCHO) enhance reactivity by stabilizing transition states .

Advanced Research Questions

Q. How do substituent modifications influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) : Methyl or phenyl groups at specific positions enhance binding affinity. For example, 2-amino-1,8-naphthyridines with methyl substituents show 100-fold higher DNA binding (K up to 1.9 × 10 M) due to hydrophobic interactions .

- Design Strategy : Introduce electron-withdrawing groups (e.g., nitro) to improve cytotoxicity. Derivatives with IC values <2 μM against MCF7 cells outperform reference drugs .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound complexes?

- Software : Use SHELXL for small-molecule refinement. The program handles twinned data and high-resolution structures, critical for analyzing halogen bonding in chloro-substituted naphthyridines .

- Data Collection : Employ synchrotron radiation for high-resolution datasets (≤0.8 Å) to resolve Cl···π interactions.

Q. How can researchers evaluate the pharmacological potential of this compound derivatives?

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF7) with staurosporine as a positive control .

- Binding Studies : Fluorescence titration or ITC to quantify DNA/protein interactions (ΔG dissection reveals entropy-driven binding ).

Q. What thermodynamic insights explain substituent effects on binding affinity?

- ITC Analysis : Methyl groups reduce entropy loss during binding. For example, ATMND (trimethyl derivative) has ΔCp = −217 cal/mol·K, indicating stronger hydrophobic contributions than the parent compound (ΔCp = −161 cal/mol·K) .

- Fluorescence Quenching : Monitor emission changes to calculate binding constants (e.g., K = 19 × 10 M for ATMND ).

Q. Are there alternative synthetic pathways to avoid harsh reagents in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.